2-Hydrazino-2-imidazoline hydrobromide

Catalog No.
S720262
CAS No.
55959-84-7
M.F
C3H9BrN4
M. Wt
181.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydrazino-2-imidazoline hydrobromide

CAS Number

55959-84-7

Product Name

2-Hydrazino-2-imidazoline hydrobromide

IUPAC Name

4,5-dihydro-1H-imidazol-2-ylhydrazine;hydrobromide

Molecular Formula

C3H9BrN4

Molecular Weight

181.03 g/mol

InChI

InChI=1S/C3H8N4.BrH/c4-7-3-5-1-2-6-3;/h1-2,4H2,(H2,5,6,7);1H

InChI Key

HIJRJVVSABWXKG-UHFFFAOYSA-N

SMILES

C1CN=C(N1)NN.Br

Canonical SMILES

C1CN=C(N1)NN.Br

The exact mass of the compound 2-Hydrazino-2-imidazoline hydrobromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Hydrazino-2-imidazoline hydrobromide (CAS 55959-84-7) is a highly crystalline, bench-stable bifunctional building block primarily procured for the synthesis of complex hydrazones, fused heterocycles, and specialized bioconjugates. By stabilizing the highly reactive hydrazine moiety with a hydrobromide counterion, this compound ensures consistent stoichiometry and prevents the rapid oxidative degradation typical of free hydrazines. In industrial and pharmaceutical workflows, it serves as a critical precursor for introducing the 2-hydrazino-imidazoline motif, which is highly valued for its unique charge delocalization, specific hydrogen-bonding profile, and ability to modulate pharmacokinetic properties such as efflux pump affinity [1].

Substituting 2-hydrazino-2-imidazoline hydrobromide with standard aminoguanidine hydrochloride or generic unsubstituted hydrazines fundamentally alters the hydrogen bond donor (HBD) profile and structural symmetry of the resulting derivatives. In drug design, standard guanylhydrazones possess high HBD counts that trigger strong P-glycoprotein (P-gp) efflux, whereas the imidazoline motif restricts HBDs, directly improving systemic retention[1]. Furthermore, attempting to procure and use the free base of 2-hydrazino-2-imidazoline leads to severe handling challenges, as it is prone to atmospheric degradation and variable assay purity. The hydrobromide salt provides a sharp melting point (185–187 °C), ensuring lot-to-lot reproducibility, and eliminates the need for inefficient secondary salt-exchange steps required to generate the hydrochloride form [2].

Reduction of P-Glycoprotein (P-gp) Efflux Affinity via HBD Modulation

When synthesizing systemically active antibacterial agents (e.g., phenylthiazoles), the choice of hydrazine precursor dictates the efflux liability of the final drug. Condensation with aminoguanidine hydrochloride yields guanyl analogues with high hydrogen bond donor (HBD) counts, leading to high P-gp efflux affinity. In contrast, utilizing 2-hydrazino-2-imidazoline hydrobromide yields imidazolinyl analogues restricted to exactly two HBDs [1]. This targeted reduction in HBDs is a primary design strategy to circumvent P-gp-mediated clearance, making this specific compound essential for CNS and systemic drug development.

Evidence DimensionHydrogen Bond Donor (HBD) Count in Final Hydrazones
Target Compound DataYields imidazolinyl analogues with exactly 2 HBDs
Comparator Or BaselineAminoguanidine hydrochloride (yields guanyl analogues with >2 HBDs)
Quantified DifferenceReduction of HBD count, directly lowering P-gp efflux affinity
ConditionsSynthesis of alkynylphenylthiazole analogues for systemic MRSA clearance

Buyers designing systemically active or CNS-penetrant drugs must select this compound over standard guanidines to minimize efflux pump liability.

Processability and Step Economy in Complex Hydrazone Synthesis

The hydrobromide salt is the direct, highly crystalline product of primary imidazoline synthesis. Attempting to use the dihydrochloride salt requires an additional, wasteful salt-exchange step involving dissolution in massive volumes of hot absolute ethanol and precipitation with 6N HCl in isopropanol [1]. By directly procuring and utilizing the hydrobromide salt in standard refluxing ethanol conditions, chemists can achieve high yields (e.g., 69% for complex bithiophene bis-hydrazones) without the yield penalties and solvent waste associated with counterion exchange[2].

Evidence DimensionSynthetic Step Economy
Target Compound DataDirect use in ethanol reflux yields 69% of target bis-hydrazones
Comparator Or Baseline2-Hydrazino-2-imidazoline dihydrochloride (requires prior salt exchange in 6N HCl/isopropanol)
Quantified DifferenceEliminates one complete synthetic step and associated solvent waste while maintaining high condensation yields
ConditionsCondensation with dialdehydes in absolute ethanol at reflux

Procuring the hydrobromide salt streamlines manufacturing workflows by avoiding unnecessary and inefficient counterion exchange steps.

Symmetric Charge Delocalization for DNA Target Binding

In the development of G-quadruplex (G4) DNA binders, the protonation state and structural symmetry of the binding head are critical. The hydrobromide salt ensures that the imidazoline ring is fully protonated, leading to charge delocalization that makes the ring symmetric (evidenced by a single 1H NMR singlet for the two CH2 groups integrating to four protons) [1]. This stable, symmetric cationic state allows the 2-hydrazino-2-imidazoline group to form highly precise, close hydrogen bonds with the oxygen atoms of the G4 phosphate backbone, a structural feat not reliably achievable with unprotonated free-base hydrazines [1].

Evidence DimensionStructural Symmetry and Protonation State
Target Compound DataSymmetric imidazoline ring with stable delocalized positive charge
Comparator Or Baseline2-Hydrazino-2-imidazoline free base (asymmetric, unprotonated)
Quantified DifferenceProvides the necessary cationic geometry for stable phosphate backbone hydrogen bonding
ConditionsNMR structural analysis and G-quadruplex DNA binding assays

For researchers developing DNA-targeting therapeutics, the hydrobromide salt guarantees the active cationic pharmacophore required for target engagement.

Synthesis of Systemically Active Antibacterials and CNS Drugs

Because it yields hydrazones with strictly limited hydrogen bond donors (HBDs), this compound is the optimal choice for drug discovery programs aiming to bypass P-glycoprotein (P-gp) efflux pumps. It is heavily utilized in the synthesis of systemically active agents, such as alkynylphenylthiazoles, where standard aminoguanidine would result in poor pharmacokinetics [1].

Development of G-Quadruplex DNA Stabilizers

The stable protonation and symmetric charge delocalization provided by the hydrobromide salt make it an ideal precursor for synthesizing G4 DNA binders. The resulting imidazoline heads form precise, strong hydrogen bonds with the DNA phosphate backbone, essential for targeted oncology therapeutics [2].

C-Terminal Protein and Peptide Modification

As a stable, highly reactive nucleophile, the hydrobromide salt is utilized in advanced bioconjugation workflows. It allows for the efficient modification of protein C-termini (e.g., in the presence of formylation reagents) for mass spectrometry analysis and functional proteomics, outperforming less stable free hydrazines [3].

Scalable Production of Fused Heterocycles

In industrial process chemistry, this compound serves as a highly crystalline, bench-stable building block for the scalable synthesis of imidazo-triazoles and related fused ring systems. Its direct use eliminates the need for hazardous handling of free hydrazines or inefficient salt-exchange procedures [4].

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

55959-84-7

Dates

Last modified: 08-15-2023

Explore Compound Types